4-tert-Butylcyclohexyl acetate

Description

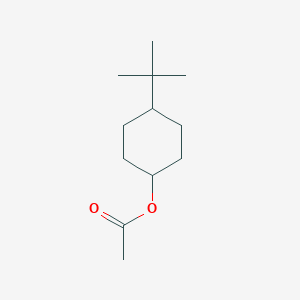

Structure

3D Structure

Properties

IUPAC Name |

(4-tert-butylcyclohexyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-9(13)14-11-7-5-10(6-8-11)12(2,3)4/h10-11H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBZRJSQZCBXRGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC(CC1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1027974, DTXSID701014582, DTXSID70893643 | |

| Record name | 4-tert-Butylcyclohexyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-tert-Butylcyclohexyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701014582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-Butylcyclohexyl acetate, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Liquid, Other Solid; Dry Powder, Water or Solvent Wet Solid, Liquid; Liquid | |

| Record name | Cyclohexanol, 4-(1,1-dimethylethyl)-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

32210-23-4, 1900-69-2, 10411-92-4 | |

| Record name | 4-tert-Butylcyclohexyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32210-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-tert-Butylcyclohexanyl acetate, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001900692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-tert-Butylcyclohexyl acetate, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010411924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-tert-Butylcyclohexyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032210234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-tert-Butylcyclohexyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163103 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanol, 4-(1,1-dimethylethyl)-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanol, 4-(1,1-dimethylethyl)-, 1-acetate, cis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanol, 4-(1,1-dimethylethyl)-, 1-acetate, trans- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-tert-Butylcyclohexyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-tert-Butylcyclohexyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701014582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-Butylcyclohexyl acetate, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4-tert-butylcyclohexyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.789 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-tert-butylcyclohexyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.307 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-4-tert-butylcyclohexyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.999 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-TERT-BUTYLCYCLOHEXYL ACETATE, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JN4PL52AKL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-TERT-BUTYLCYCLOHEXANYL ACETATE, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ATR4EHD017 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-tert-Butylcyclohexyl acetate chemical properties and structure

An In-depth Technical Guide to 4-tert-Butylcyclohexyl Acetate (B1210297): Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-tert-Butylcyclohexyl acetate is a synthetic organic compound widely utilized as a fragrance ingredient in a variety of consumer products. This technical guide provides a comprehensive overview of its chemical and physical properties, structural details, synthesis, and analytical methods. Particular attention is given to the distinction between its cis and trans isomers, which possess different olfactory characteristics. This document also summarizes available toxicological data, offering insights relevant to its application in consumer goods and its safety profile for drug development professionals.

Chemical and Physical Properties

4-tert-Butylcyclohexyl acetate is a clear, colorless to pale yellow liquid.[1] It is a stable, though flammable, compound and is incompatible with strong oxidizing agents.[2][3] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of 4-tert-Butylcyclohexyl Acetate

| Property | Value | Reference(s) |

| IUPAC Name | (4-tert-butylcyclohexyl) acetate | [4] |

| Synonyms | p-tert-Butylcyclohexyl acetate, Vertenex®, Lorysia® | [2][4] |

| CAS Number | 32210-23-4 | [5] |

| Molecular Formula | C₁₂H₂₂O₂ | [1] |

| Molecular Weight | 198.30 g/mol | [4] |

| Boiling Point | 228-230 °C at 25 mm Hg | [2][3] |

| Density | 0.934 g/mL at 25 °C | [2][3] |

| Refractive Index (n20/D) | 1.452 | [2][3] |

| Solubility | Insoluble in water (<0.0396 g/L) | [3] |

| Flash Point | 104 °C (219.2 °F) - closed cup | [6] |

| LogP | 4.8 at 25 °C | [2] |

Chemical Structure and Isomerism

4-tert-Butylcyclohexyl acetate is a carboxylic ester characterized by a cyclohexane (B81311) ring substituted with a tert-butyl group and an acetate group at positions 1 and 4, respectively.[1] The compound exists as two stereoisomers: cis and trans. The orientation of the acetate group relative to the tert-butyl group on the cyclohexane ring determines the isomer.

The cis-isomer is characterized by a more intense and floral scent, while the trans-isomer possesses a rich, woody odor.[2][3] Commercial products are typically a mixture of both isomers, and the ratio can be determined using gas chromatography.[2][3]

Experimental Protocols

Synthesis of 4-tert-Butylcyclohexyl Acetate

The synthesis of 4-tert-butylcyclohexyl acetate is generally a two-step process involving the hydrogenation of 4-tert-butylphenol (B1678320) to 4-tert-butylcyclohexanol (B146172), followed by the acetylation of the resulting alcohol.[2][3] The choice of catalyst in the hydrogenation step can influence the cis/trans isomer ratio of the final product.[2][3] A rhodium-carbon catalyst tends to yield a higher percentage of the cis-isomer, while a Raney nickel catalyst favors the formation of the trans-isomer.[2][3]

Detailed Protocol for Synthesis with High cis-Isomer Content:

This protocol is adapted from a patented process aimed at producing a high cis-isomer content of 4-tert-butylcyclohexyl acetate.[7]

Step 1: Hydrogenation of 4-tert-butylphenol

-

In a suitable autoclave, combine 4-tert-butylphenol, a solvent (e.g., toluene), and a rhodium catalyst.

-

Introduce an acidic compound such as hydrogen chloride, sulfuric acid, perchloric acid, hydrogen bromide, or bromine.

-

Pressurize the autoclave with hydrogen gas.

-

Heat the reaction mixture to a temperature between 40°C and 80°C.

-

Maintain the reaction under pressure with agitation until the consumption of hydrogen ceases.

-

Cool the autoclave, vent the hydrogen, and replace the atmosphere with an inert gas like nitrogen.

-

Filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate to obtain crude 4-tert-butylcyclohexanol with a high cis-isomer content.

Step 2: Acetylation of 4-tert-butylcyclohexanol

-

To the crude 4-tert-butylcyclohexanol, add a solvent (e.g., toluene) and an acid catalyst (e.g., 98% sulfuric acid).

-

Add an acetylating agent, such as acetic anhydride, typically in a molar ratio of 1 to 1.5 moles per mole of 4-tert-butylcyclohexanol.

-

Reflux the reaction mixture at a temperature between room temperature and 130°C. For instance, refluxing at an internal temperature of 103°C under a pressure of 400 Torr for 2 hours.

-

Monitor the reaction progress by a suitable analytical method (e.g., gas chromatography) until the conversion of 4-tert-butylcyclohexanol is complete.

-

Upon completion, cool the reaction mixture and concentrate it.

-

Wash the concentrated mixture with an aqueous solution of sodium bicarbonate (e.g., 5% w/v) to neutralize any remaining acid and remove impurities, yielding the crude 4-tert-butylcyclohexyl acetate.

Step 3: Purification

-

The crude product can be further purified by rectification (distillation) at a temperature below 140°C in the presence of an alkali to obtain a product with a high cis-isomer content and desirable fragrance profile.

Analysis by Gas Chromatography

Gas chromatography (GC) is the standard method for determining the isomeric composition of 4-tert-butylcyclohexyl acetate.

General GC Protocol:

-

Instrument and Column: A gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., DB-1, 5% Phenyl methyl siloxane).[8][9]

-

Sample Preparation: Dilute the 4-tert-butylcyclohexyl acetate sample in a suitable solvent (e.g., pentane (B18724) or ethanol).

-

Injection: Inject a small volume (e.g., 0.2 µL) of the prepared sample into the heated injection port of the GC.[3]

-

Carrier Gas: Use an inert carrier gas, such as helium or nitrogen, at a constant flow rate.

-

Oven Temperature Program: Employ a temperature program to separate the components. A typical program might start at 50°C and ramp up to 250°C or 300°C at a rate of 2-3 K/min.[8]

-

Detection: The separated components are detected by the FID as they elute from the column.

-

Data Analysis: The retention times of the peaks are used to identify the cis and trans isomers by comparing them to known standards. The area under each peak is proportional to the concentration of that isomer, allowing for the determination of the cis/trans ratio.[10][11]

Mandatory Visualizations

Caption: Synthesis workflow for 4-tert-butylcyclohexyl acetate.

Caption: Workflow for the analysis of 4-tert-butylcyclohexyl acetate by GC.

Biological Activity and Toxicological Profile

The primary application of 4-tert-butylcyclohexyl acetate is in the fragrance industry, and as such, its biological activity and toxicological profile are of interest, particularly for professionals in drug development and consumer safety.

A study on the developmental toxicity of 4-tert-butylcyclohexyl acetate in pregnant rats concluded that it is not a developmental toxicant at the tested oral dosages of up to 160 mg/kg per day.[8] At a higher dose of 640 mg/kg per day, maternal toxicity and reduced fetal body weights were observed.[8]

In terms of genotoxicity, 4-tert-butylcyclohexyl acetate was found to be non-mutagenic in a bacterial reverse mutation assay.[4] Safety assessments have indicated that it does not pose a significant risk for skin sensitization under current use levels.[4] However, as with many fragrance ingredients, it may cause an allergic skin reaction in some individuals.[9][12]

While some derivatives of 4-tert-butylcyclohexanone (B146137) have shown antibacterial and antifeedant activities, there is limited evidence to suggest significant therapeutic applications for 4-tert-butylcyclohexyl acetate itself in the context of drug development.[2] Its primary relevance to this field lies in its safety profile as an excipient or fragrance component in topical formulations.

Conclusion

4-tert-Butylcyclohexyl acetate is a well-characterized fragrance ingredient with distinct properties associated with its cis and trans isomers. Its synthesis and analysis are well-established, with detailed protocols available. For researchers and professionals in drug development, while not a primary therapeutic agent, its toxicological profile indicates a low level of concern for systemic toxicity and genotoxicity, though skin sensitization potential should be considered in formulation development. The provided data and protocols offer a solid foundation for further research and application of this compound.

References

- 1. 4-tert-Butylcyclohexyl acetate | C12H22O2 | CID 36081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. fybikon.no [fybikon.no]

- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. studylib.net [studylib.net]

- 7. EP0998444B1 - Process for the preparation of 4-tert.-butylcyclohexyl acetate - Google Patents [patents.google.com]

- 8. Evaluation of the developmental toxicity of 4-tert-butylcyclohexyl acetate in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4-tert-Butylcyclohexyl acetate [webbook.nist.gov]

- 10. kbcc.cuny.edu [kbcc.cuny.edu]

- 11. community.wvu.edu [community.wvu.edu]

- 12. ewg.org [ewg.org]

An In-depth Technical Guide to the Properties of cis- and trans-4-tert-Butylcyclohexyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, synthesis, and analysis of the geometric isomers of 4-tert-butylcyclohexyl acetate (B1210297): the cis and trans forms. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields where the distinct characteristics of these isomers are of interest.

Introduction

4-tert-Butylcyclohexyl acetate is a synthetic aroma chemical widely used in the fragrance industry. It exists as two geometric isomers, cis-4-tert-butylcyclohexyl acetate and trans-4-tert-butylcyclohexyl acetate, which arise from the substitution pattern on the cyclohexane (B81311) ring. The spatial arrangement of the bulky tert-butyl and the acetate groups relative to the ring confers distinct physicochemical and sensory properties to each isomer. Notably, the cis-isomer is recognized for its intense floral and fruity aroma, while the trans-isomer possesses a rich, woody scent.[1][2] The ratio of these isomers in commercial products can vary, significantly impacting the final fragrance profile.[1] Therefore, a thorough understanding of the individual properties of each isomer is crucial for their targeted application.

Physicochemical Properties

The differing spatial arrangement of the functional groups in the cis and trans isomers leads to measurable differences in their physical and chemical properties. A summary of these properties is presented in the table below. It is important to note that much of the available data pertains to the commercial mixture of isomers, and data for the pure, isolated isomers can be less commonly reported.

| Property | cis-4-tert-Butylcyclohexyl Acetate | trans-4-tert-Butylcyclohexyl Acetate | Mixture of Isomers |

| Molecular Formula | C₁₂H₂₂O₂ | C₁₂H₂₂O₂ | C₁₂H₂₂O₂ |

| Molecular Weight | 198.31 g/mol | 198.31 g/mol | 198.31 g/mol |

| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid | Colorless to pale yellow liquid |

| Odor | Intense, floral, fruity, pine | Rich, woody[1][3] | Woody, cedar, floral, oily, herbal, balsam, green, fruity[1] |

| Boiling Point | 222-223 °C (estimated at 760 mmHg) | Data not readily available for pure isomer | 228-230 °C at 25 mmHg[2] |

| Density | 0.936 g/cm³ at 20°C | Data not readily available for pure isomer | 0.934 g/mL at 25°C[2] |

| Refractive Index (n²⁰/D) | Data not readily available for pure isomer | Data not readily available for pure isomer | 1.452[2] |

| Vapor Pressure | 7.9 Pa at 25°C | Data not readily available for pure isomer | 7.9 Pa at 25°C[4] |

| Water Solubility | 4.16 mg/L at 25°C | Data not readily available for pure isomer | 39.6 mg/L at 20°C[1] |

Experimental Protocols

Synthesis of cis- and trans-4-tert-Butylcyclohexyl Acetate

The synthesis of 4-tert-butylcyclohexyl acetate isomers is typically a two-step process: the stereoselective hydrogenation of 4-tert-butylphenol (B1678320) to the corresponding 4-tert-butylcyclohexanol (B146172) isomers, followed by the acetylation of the alcohol. The stereochemical outcome of the hydrogenation is critically dependent on the choice of catalyst.

The synthesis of a product rich in the cis-isomer is achieved by the hydrogenation of 4-tert-butylphenol using a rhodium-on-carbon catalyst.[1][5]

Step 1: Hydrogenation of 4-tert-Butylphenol to cis-4-tert-Butylcyclohexanol

-

Materials: 4-tert-butylphenol, Rhodium on activated carbon catalyst (e.g., 5% Rh/C), a suitable solvent (e.g., isopropanol (B130326) or cyclohexane), hydrogen gas, and an acidic promoter (e.g., hydrogen chloride or sulfuric acid).[5][6]

-

Procedure:

-

In a high-pressure autoclave, charge the 4-tert-butylphenol, the rhodium on carbon catalyst (typically 0.1 to 50 wt% of the phenol, depending on the desired reaction rate and selectivity), and the solvent.[5]

-

Add a catalytic amount of the acidic promoter. The amount of acid is typically in the range of 1.4 to 10 moles per mole of rhodium.[6]

-

Seal the autoclave and purge it with an inert gas (e.g., nitrogen) before introducing hydrogen gas.

-

Pressurize the reactor with hydrogen gas to the desired pressure.

-

Heat the reaction mixture to a temperature between 40°C and 80°C and maintain it with vigorous stirring.[5]

-

Monitor the reaction progress by hydrogen uptake or by analytical techniques such as Gas Chromatography (GC).

-

Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture to remove the catalyst. The catalyst can often be recycled.[5]

-

The solvent can be removed under reduced pressure to yield the crude cis-4-tert-butylcyclohexanol.

-

Step 2: Acetylation of cis-4-tert-Butylcyclohexanol

-

Materials: cis-4-tert-butylcyclohexanol, acetic anhydride, and a catalyst (e.g., a small amount of sulfuric acid).[6]

-

Procedure:

-

To the crude cis-4-tert-butylcyclohexanol, add a slight molar excess of acetic anhydride.

-

Add a catalytic amount of sulfuric acid while maintaining the temperature.

-

Heat the mixture, for example, to 90°C, and stir for a few hours.[6]

-

Monitor the reaction for completion using GC.

-

After completion, cool the reaction mixture and neutralize the excess acid with a mild base, such as a sodium bicarbonate solution.

-

Separate the organic layer, wash it with water and brine, and dry it over an anhydrous salt like magnesium sulfate.

-

The crude cis-4-tert-butylcyclohexyl acetate can be purified by fractional distillation under reduced pressure.

-

To obtain a product rich in the trans-isomer, Raney nickel is used as the catalyst for the hydrogenation of 4-tert-butylphenol.[1]

Step 1: Hydrogenation of 4-tert-Butylphenol to trans-4-tert-Butylcyclohexanol

-

Materials: 4-tert-butylphenol, Raney nickel catalyst, a suitable solvent (e.g., ethanol), and hydrogen gas.

-

Procedure:

-

In a hydrogenation apparatus, add 4-tert-butylphenol and the solvent.

-

Carefully add the Raney nickel catalyst under an inert atmosphere (Raney nickel is pyrophoric).

-

Seal the apparatus, purge with an inert gas, and then introduce hydrogen gas.

-

Pressurize the system with hydrogen and heat the mixture with stirring.

-

Monitor the reaction until the theoretical amount of hydrogen is consumed.

-

After the reaction is complete, cool the vessel and carefully filter the catalyst.

-

Remove the solvent under reduced pressure to obtain the crude trans-4-tert-butylcyclohexanol.

-

Step 2: Acetylation of trans-4-tert-Butylcyclohexanol

The acetylation procedure is analogous to that described for the cis-isomer (Section 3.1.1, Step 2).

Purification by Fractional Distillation

The separation of the cis and trans isomers of 4-tert-butylcyclohexyl acetate can be achieved by fractional distillation under reduced pressure. Due to their close boiling points, a column with a high number of theoretical plates is recommended for efficient separation.

-

Apparatus: A fractional distillation setup including a heating mantle, a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a vacuum source.

-

Procedure:

-

Charge the mixture of isomers into the round-bottom flask.

-

Assemble the fractional distillation apparatus and apply a vacuum.

-

Gently heat the mixture to boiling.

-

Carefully control the heating rate to allow for a slow and steady distillation, which is crucial for good separation.

-

Collect the fractions at different temperature ranges. The lower-boiling point isomer will distill first.

-

Analyze the collected fractions by GC-MS to determine the isomeric purity.

-

Analytical Characterization

GC-MS is the primary technique for determining the ratio of cis and trans isomers in a sample and for assessing the purity of the synthesized products.[1]

-

Typical GC Parameters:

-

Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) is often suitable for separating the isomers.

-

Injector Temperature: Typically set around 250°C.

-

Oven Temperature Program: A temperature ramp is usually employed, for example, starting at a lower temperature (e.g., 100°C) and ramping up to a higher temperature (e.g., 250°C) to ensure good separation.

-

Carrier Gas: Helium is commonly used.

-

Detector: Mass Spectrometer.

-

-

Mass Spectrometry: The mass spectrometer will provide fragmentation patterns for each isomer, which can be used for their identification by comparison with spectral libraries.

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of the cis and trans isomers. The chemical shifts and coupling constants of the protons and carbons in the cyclohexane ring are highly sensitive to their stereochemical environment.

-

Sample Preparation: Dissolve a small amount of the purified isomer in a deuterated solvent (e.g., CDCl₃).

-

¹H NMR: The chemical shift of the proton at C1 (the carbon bearing the acetate group) is a key diagnostic feature. In the cis-isomer, this proton is in an equatorial position and will typically resonate at a different chemical shift compared to the axial proton in the trans-isomer.

-

¹³C NMR: The chemical shifts of the carbons in the cyclohexane ring, particularly C1 and C4, will also differ between the two isomers.

Visualizations

Synthesis Workflow

The following diagram illustrates the general synthetic pathway for producing both cis- and trans-4-tert-butylcyclohexyl acetate from 4-tert-butylphenol.

Caption: Synthetic routes to cis- and trans-4-tert-butylcyclohexyl acetate.

Analytical Workflow

This diagram outlines the typical workflow for the analysis and purification of the synthesized 4-tert-butylcyclohexyl acetate isomers.

Caption: Analytical workflow for isomer separation and characterization.

Conclusion

The cis and trans isomers of 4-tert-butylcyclohexyl acetate possess distinct and valuable properties, particularly in the realm of fragrance chemistry. The ability to selectively synthesize and accurately characterize each isomer is essential for their effective utilization. This guide has provided a detailed overview of their properties, comprehensive experimental protocols for their synthesis and analysis, and visual workflows to aid in understanding these processes. It is anticipated that this information will serve as a valuable technical resource for professionals engaged in research and development in related scientific fields.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 4-tert-Butylcyclohexyl acetate | 32210-23-4 [chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. EP0998444B1 - Process for the preparation of 4-tert.-butylcyclohexyl acetate - Google Patents [patents.google.com]

- 5. CN1188098A - Method for preparing 4-tert-butylcyclohexanol and 4-tert-butylcyclohexyl acetate - Google Patents [patents.google.com]

- 6. US5977402A - Processes for preparing 4-tert.-butylcyclohexanol and 4-tert.-butylcyclohexyl acetate - Google Patents [patents.google.com]

Spectroscopic data for 4-tert-Butylcyclohexyl acetate (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Data of 4-tert-Butylcyclohexyl Acetate (B1210297)

Introduction

4-tert-Butylcyclohexyl acetate is a key fragrance ingredient valued for its woody and floral notes.[1] As a mixture of cis and trans isomers, its precise characterization is crucial for quality control and research. This document provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-tert-butylcyclohexyl acetate, along with the experimental protocols for acquiring such data. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Spectroscopic Data

The spectroscopic data for 4-tert-butylcyclohexyl acetate is presented below. The data is organized by technique for clarity and ease of comparison. It is important to note that commercial samples are often a mixture of cis and trans isomers, and the spectral data will reflect the specific isomeric ratio.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.[2] For 4-tert-butylcyclohexyl acetate, both ¹H and ¹³C NMR are essential for confirming the identity and isomeric purity of the compound. The data presented here is for a mixture of cis and trans isomers in a deuterated chloroform (B151607) (CDCl₃) solvent.[3][4]

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.5-4.9 | m | 1H | CH-O (axial/equatorial) |

| 2.03 | s | 3H | -C(=O)CH₃ |

| 0.9-1.9 | m | 9H | Cyclohexyl protons |

| 0.86 | s | 9H | -C(CH₃)₃ |

¹³C NMR Data

The following table details the ¹³C NMR chemical shifts for the trans isomer of 4-tert-butylcyclohexyl acetate.[5][6]

| Chemical Shift (δ) ppm | Assignment |

| 170.52 | C=O |

| 73.65 | CH-O |

| 47.16 | Cyclohexyl CH |

| 32.22 | -C (CH₃)₃ |

| 31.42 | Cyclohexyl CH₂ |

| 27.56 | -C(C H₃)₃ |

| 25.13 | Cyclohexyl CH₂ |

| 21.28 | -C(=O)C H₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[7] The IR spectrum of 4-tert-butylcyclohexyl acetate shows characteristic absorptions for an ester and an alkane.[8][9]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950 | Strong | C-H stretch (alkane) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1240 | Strong | C-O stretch (ester) |

| ~1030 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.[10][11] The electron ionization (EI) mass spectrum of 4-tert-butylcyclohexyl acetate shows a molecular ion peak and several characteristic fragment ions.[12][13]

| Mass-to-Charge Ratio (m/z) | Relative Abundance | Assignment |

| 198 | Low | [M]⁺ (Molecular Ion) |

| 138 | Moderate | [M - CH₃COOH]⁺ |

| 96 | Moderate | [C₇H₁₂]⁺ |

| 81 | High | [C₆H₉]⁺ |

| 57 | High (Base Peak) | [C(CH₃)₃]⁺ |

| 43 | High | [CH₃CO]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Sample Preparation and Acquisition

-

Sample Preparation : Dissolve 5-25 mg of 4-tert-butylcyclohexyl acetate in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[14] For ¹³C NMR, a higher concentration (50-100 mg) may be necessary.[14] An internal standard such as tetramethylsilane (B1202638) (TMS) can be added for chemical shift calibration.[2][14]

-

Filtration : To ensure a homogeneous magnetic field, filter the sample solution through a Pasteur pipette with a small cotton or glass wool plug to remove any particulate matter.

-

Instrumentation : The NMR spectra are typically acquired on a spectrometer with a field strength of 300 MHz or higher.[12]

-

Acquisition : Before acquisition, the instrument is locked onto the deuterium (B1214612) signal of the solvent, and the magnetic field is shimmed to optimize its homogeneity.[15] Standard pulse programs are then used to acquire the ¹H and ¹³C spectra.

IR Spectroscopy Sample Preparation and Acquisition

-

Sample Preparation (Neat Liquid) : As 4-tert-butylcyclohexyl acetate is a liquid at room temperature, the easiest method is to prepare a neat sample.[16] Place one or two drops of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.[17]

-

Sample Preparation (Solid Film) : If the sample is a solid, it can be dissolved in a volatile solvent like methylene (B1212753) chloride. A drop of this solution is placed on a single salt plate, and the solvent is allowed to evaporate, leaving a thin film of the compound.[18]

-

Instrumentation : A Fourier-transform infrared (FTIR) spectrometer is commonly used.[12]

-

Acquisition : Place the sample holder in the instrument's sample beam path. Acquire a background spectrum of the clean salt plates (or air) first, then acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Sample Preparation and Acquisition

-

Sample Introduction : For a volatile compound like 4-tert-butylcyclohexyl acetate, the sample can be introduced into the mass spectrometer via a gas chromatography (GC-MS) system or by direct injection.[19]

-

Ionization : Electron ionization (EI) is a common method for organic molecules.[11][19] In the ion source, the sample molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.[11][19]

-

Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or magnetic sector).[19][20]

-

Detection : A detector measures the abundance of ions at each m/z value, and the data is processed by a computer to generate a mass spectrum.[19][20]

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. 4-tert-Butylcyclohexyl acetate | 32210-23-4 [chemicalbook.com]

- 2. NMR Spectroscopy [www2.chemistry.msu.edu]

- 3. spectrabase.com [spectrabase.com]

- 4. spectrabase.com [spectrabase.com]

- 5. trans-4-tert-butylcyclohexyl acetate (1900-69-2) 13C NMR spectrum [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. amherst.edu [amherst.edu]

- 8. 4-tert-Butylcyclohexyl acetate(32210-23-4) IR Spectrum [chemicalbook.com]

- 9. 4-tert-Butylcyclohexyl acetate [webbook.nist.gov]

- 10. sydney.edu.au [sydney.edu.au]

- 11. Mass Spectrometry [www2.chemistry.msu.edu]

- 12. 4-tert-Butylcyclohexyl acetate | C12H22O2 | CID 36081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 4-tert-Butylcyclohexyl acetate [webbook.nist.gov]

- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 15. books.rsc.org [books.rsc.org]

- 16. 4-tert-Butylcyclohexyl acetate, mixture of cis and trans 99 32210-23-4 [sigmaaldrich.com]

- 17. webassign.net [webassign.net]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-tert-Butylcyclohexyl Acetate Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of the cis and trans isomers of 4-tert-butylcyclohexyl acetate (B1210297). A detailed examination of the spectral data offers insights into the conformational differences and the impact of stereochemistry on the chemical environment of the nuclei in these molecules.

Introduction

4-tert-Butylcyclohexyl acetate is a fragrance ingredient that exists as two stable chair conformers for the cis and trans isomers. The bulky tert-butyl group effectively locks the conformation of the cyclohexane (B81311) ring, providing a rigid framework to study the effects of axial and equatorial substituents on NMR chemical shifts and coupling constants. The distinct spatial arrangement of the acetate group in the cis (axial) and trans (equatorial) isomers leads to significant and predictable differences in their respective ¹H and ¹³C NMR spectra. Understanding these spectral variations is crucial for the unambiguous identification and characterization of each isomer.

Molecular Structures and Conformational Analysis

The conformational preference of the 4-tert-butylcyclohexyl ring system is dominated by the large steric bulk of the tert-butyl group, which strongly favors an equatorial position to minimize 1,3-diaxial interactions. This leads to two distinct chair conformations for the cis and trans isomers of the acetate derivative.

-

trans-Isomer: The acetate group is in an equatorial position.

-

cis-Isomer: The acetate group is in an axial position.

These fixed conformations are key to interpreting the differences observed in the NMR spectra.

Caption: Molecular structures of trans- and cis-4-tert-Butylcyclohexyl acetate.

¹H NMR Spectral Data

The ¹H NMR spectra of the cis and trans isomers show characteristic differences, particularly for the proton at C1 (the carbon bearing the acetate group) and the protons on the cyclohexane ring.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for cis- and trans-4-tert-Butylcyclohexyl Acetate in CDCl₃

| Proton | trans-Isomer (Equatorial Acetate) | cis-Isomer (Axial Acetate) | Key Differences |

| H-1 | ~4.5 (tt, J ≈ 11, 4.5 Hz) | ~4.9 (septet, J ≈ 2.5 Hz) | Multiplicity and Chemical Shift: The H-1 proton in the trans isomer is axial and exhibits large axial-axial couplings, resulting in a triplet of triplets. In the cis isomer, the equatorial H-1 has smaller couplings, appearing as a narrow multiplet or septet. The axial H-1 of the trans isomer is more shielded (upfield) than the equatorial H-1 of the cis isomer. |

| -OCOCH₃ | ~2.0 | ~2.0 | Minimal difference. |

| -C(CH₃)₃ | ~0.85 | ~0.85 | Minimal difference. |

| Cyclohexyl Protons | 1.0 - 2.2 | 1.0 - 2.2 | The signals for the cyclohexane ring protons are broader and more complex in the trans isomer due to a greater range of chemical shifts. |

¹³C NMR Spectral Data

The ¹³C NMR spectra also provide clear distinguishing features between the two isomers, particularly for the carbons of the cyclohexane ring. The chemical shifts are influenced by the orientation of the acetate group and the resulting steric interactions.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for cis- and trans-4-tert-Butylcyclohexyl Acetate in CDCl₃

| Carbon | trans-Isomer (Equatorial Acetate) | cis-Isomer (Axial Acetate) | Key Differences |

| C-1 | ~74.5 | ~70.5 | Shielding Effect: The C-1 carbon in the cis isomer (axial acetate) is significantly shielded (upfield shift) compared to the trans isomer due to the γ-gauche effect from the axial C-3 and C-5 hydrogens. |

| C-2, C-6 | ~35.0 | ~31.5 | Similar shielding effect observed for the carbons adjacent to C-1 in the cis isomer. |

| C-3, C-5 | ~27.0 | ~25.5 | Shielding effect is also present but less pronounced. |

| C-4 | ~47.0 | ~47.0 | Minimal difference as this carbon is distant from the acetate group. |

| -C (CH₃)₃ | ~32.0 | ~32.0 | Minimal difference. |

| -C(C H₃)₃ | ~27.5 | ~27.5 | Minimal difference. |

| -OC OCH₃ | ~171.0 | ~171.0 | Minimal difference. |

| -OCOC H₃ | ~21.5 | ~21.5 | Minimal difference. |

Experimental Protocols

The following provides a general methodology for the NMR analysis of 4-tert-butylcyclohexyl acetate isomers.

Sample Preparation

-

Sample Purity: Ensure the isomeric purity of the cis and trans samples using a technique such as gas chromatography.

-

Solvent: Use a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), for its excellent solubilizing properties for these compounds and its well-defined residual solvent peak for referencing.

-

Concentration: Prepare a solution of approximately 10-20 mg of the acetate isomer in 0.5-0.7 mL of CDCl₃.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Instrument Parameters

-

Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion.

-

¹H NMR:

-

Pulse Sequence: A standard single-pulse sequence.

-

Spectral Width: Approximately 10-12 ppm.

-

Number of Scans: 8-16 scans are typically sufficient.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: Approximately 200-220 ppm.

-

Number of Scans: A larger number of scans (e.g., 128 or more) is required due to the lower natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Caption: Experimental workflow for NMR analysis.

Interpretation and Conclusion

The ¹H and ¹³C NMR spectra provide a powerful and straightforward method for distinguishing between the cis and trans isomers of 4-tert-butylcyclohexyl acetate.

The key diagnostic features are:

-

In ¹H NMR: The chemical shift and multiplicity of the H-1 proton. A downfield, narrow multiplet indicates the cis isomer (equatorial H-1), while an upfield, broader multiplet (triplet of triplets) with large coupling constants is characteristic of the trans isomer (axial H-1).

-

In ¹³C NMR: The chemical shift of the C-1, C-2, and C-6 carbons. These carbons are significantly shielded (shifted upfield) in the cis isomer due to the γ-gauche effect of the axial acetate group.

This detailed spectral analysis, grounded in the fundamental principles of conformational analysis and shielding effects, is an indispensable tool for quality control, reaction monitoring, and structural elucidation in research and industrial settings involving these isomers.

Mass Spectrometry Fragmentation of 4-tert-Butylcyclohexyl Acetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the mass spectrometry fragmentation pattern of 4-tert-butylcyclohexyl acetate (B1210297), a common fragrance ingredient. This document outlines the key fragment ions observed under electron ionization (EI), offers a detailed experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS), and presents a visual representation of its fragmentation pathway. This information is crucial for the identification and characterization of this compound in various matrices, including consumer products, environmental samples, and biological systems.

Core Fragmentation Pattern

4-tert-Butylcyclohexyl acetate (molecular weight: 198.30 g/mol ) undergoes characteristic fragmentation upon electron ionization. The fragmentation is primarily driven by the lability of the ester group and the bulky tert-butyl substituent. While the mass spectra of the cis and trans isomers are largely similar, subtle differences in the relative abundances of certain fragment ions can be observed under high-resolution conditions. However, for routine identification, the overall pattern is highly informative.

The molecular ion peak (M+) at m/z 198 is often weak or absent, as is common for esters which readily undergo fragmentation. The most prominent fragmentation pathways involve the loss of the acetyl group, elimination of acetic acid, and fragmentation of the tert-butyl group and the cyclohexane (B81311) ring.

Quantitative Fragmentation Data

The following table summarizes the major fragment ions observed in the electron ionization mass spectrum of 4-tert-butylcyclohexyl acetate. The data represents a typical spectrum, which may be a mixture of cis and trans isomers.[1]

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion |

| 41 | 70.40 | [C3H5]+ |

| 43 | 99.99 | [CH3CO]+ (acetyl cation) |

| 57 | 93.60 | [C4H9]+ (tert-butyl cation) |

| 67 | 70.70 | [C5H7]+ |

| 82 | 80.60 | [C6H10]+ |

| 95 | - | [C7H11]+ |

| 123 | - | [M - C4H9 - H2O]+ |

| 138 | - | [M - CH3COOH]+ (loss of acetic acid) |

| 141 | - | [M - C4H9]+ |

| 183 | - | [M - CH3]+ |

Note: Relative intensities can vary slightly depending on the specific instrumentation and analytical conditions.

Fragmentation Pathway

The fragmentation of 4-tert-butylcyclohexyl acetate is initiated by the ionization of the molecule. The resulting molecular ion can then undergo several key fragmentation reactions as depicted in the diagram below. The most favorable fragmentations lead to the formation of stable carbocations.

Caption: Proposed fragmentation pathway of 4-tert-butylcyclohexyl acetate under electron ionization.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This section provides a detailed methodology for the analysis of 4-tert-butylcyclohexyl acetate using GC-MS. This protocol is based on common practices for the analysis of volatile and semi-volatile organic compounds in the fragrance industry.[2][3][4]

Sample Preparation

-

Standard Solution: Prepare a stock solution of 4-tert-butylcyclohexyl acetate (mixture of isomers or individual isomers if available) at a concentration of 1 mg/mL in a suitable solvent such as ethyl acetate or hexane.

-

Working Standards: Perform serial dilutions of the stock solution to prepare a series of working standards with concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Sample Extraction (for complex matrices): For samples such as perfumes or lotions, a liquid-liquid extraction or solid-phase microextraction (SPME) can be employed.

-

Liquid-Liquid Extraction: Dilute the sample in a non-polar solvent like hexane, vortex, and allow the phases to separate. The organic layer containing the analyte can then be injected.

-

SPME: Expose a SPME fiber to the headspace of the sample at a controlled temperature to adsorb volatile and semi-volatile compounds. The fiber is then desorbed in the GC inlet.

-

GC-MS Instrumentation and Conditions

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injection Mode | Split (e.g., 50:1 ratio) or Splitless for trace analysis |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | Initial temperature: 60 °C, hold for 2 minutes; Ramp to 280 °C at 10 °C/min; Hold at 280 °C for 5 minutes |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Scan Range | m/z 40-450 |

| Solvent Delay | 3 minutes |

Data Acquisition and Analysis

-

Acquire the data in full scan mode to obtain the complete mass spectrum of the eluting peaks.

-

Identify 4-tert-butylcyclohexyl acetate by comparing its retention time and mass spectrum with that of a known standard.

-

For quantification, a calibration curve can be constructed by plotting the peak area of a characteristic ion (e.g., m/z 57 or 43) against the concentration of the working standards.

This comprehensive guide provides the foundational knowledge for the mass spectrometric analysis of 4-tert-butylcyclohexyl acetate. The provided data and protocols can be adapted by researchers for various applications, from quality control in the fragrance industry to metabolic studies in drug development.

References

Technical Guide: Physical Properties of High Cis 4-tert-Butylcyclohexyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of high cis 4-tert-Butylcyclohexyl acetate (B1210297). The information is curated for professionals in research, scientific, and drug development fields, with a focus on quantitative data, detailed experimental methodologies, and process visualization.

Introduction

4-tert-Butylcyclohexyl acetate is a synthetic fragrance ingredient valued for its complex aroma, often described as woody, floral, and fruity. It exists as a mixture of two stereoisomers: cis and trans. The cis-isomer is generally considered to possess a more potent and desirable floral fragrance compared to the richer, woody scent of the trans-isomer.[1][2] Consequently, products with a higher proportion of the cis-isomer, known as high cis 4-tert-Butylcyclohexyl acetate, are of significant interest in the fragrance industry.[3][4] While the physical properties of the isomeric mixture are widely reported, this guide places special emphasis on the characteristics of the high cis variant where data is available. It is important to note, however, that considerable variations in the cis-trans ratios in commercial mixtures often have little effect on the fundamental physical constants.[1]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of 4-tert-Butylcyclohexyl acetate. The data largely pertains to mixtures of cis and trans isomers, as is commonly available. Specific data for a high cis formulation is included where sourced.

| Property | Value | Conditions |

| Molecular Formula | C₁₂H₂₂O₂ | |

| Molecular Weight | 198.31 g/mol | |

| Appearance | Colorless to pale yellow, clear liquid | Ambient |

| Density | 0.934 - 0.940 g/mL[5][6] | at 25 °C |

| 0.9423 g/cm³ (cis-isomer) | at 15 °C | |

| Boiling Point | 228 - 230 °C[6][7] | at 25 mmHg |

| 222 - 223 °C[8] | at 760 mmHg (estimated) | |

| 244 - 248 °C[9] | ||

| Freezing Point | -9 °C | for ≥99% cis-isomer |

| < -50 °C | (Isomer mixture not specified) | |

| Flash Point | >100 °C[9] | Closed Cup |

| 104 °C[10] | Closed Cup | |

| Refractive Index | 1.4500 - 1.4540[5] | at 20 °C (n20/D) |

| Vapor Pressure | 7.9 Pa[2][11] | at 25 °C |

| 0.103 mmHg[8] | at 25 °C (estimated) | |

| Water Solubility | 3.552 - 4.16 mg/L[8][12] | at 25 °C |

| <0.0396 g/L (insoluble)[1][13] | at 20 °C | |

| LogP (o/w) | 4.057 (estimated)[14] | |

| 4.8[1] | at 25 °C | |

| Viscosity | 8.37 mm²/s[1] | (Temperature not specified) |

Synthesis of High Cis 4-tert-Butylcyclohexyl Acetate

The production of 4-tert-Butylcyclohexyl acetate with a high cis-isomer content is a multi-step process. It begins with the alkylation of phenol, followed by hydrogenation to form 4-tert-butylcyclohexanol, and concludes with the acetylation of the alcohol. The stereoselectivity towards the cis-isomer is primarily controlled during the hydrogenation step. The use of a rhodium-carbon catalyst is known to yield a higher percentage of the cis-alcohol.[1]

Caption: Synthesis pathway for high cis 4-tert-Butylcyclohexyl acetate.

Experimental Protocols

The determination of the physical properties listed above is conducted using standardized methodologies to ensure accuracy and reproducibility. The following are detailed protocols for key experiments, based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and ASTM International.

Density Measurement

Principle: The density of a liquid is determined by measuring its mass per unit volume.

Methodology (Based on OECD Guideline 109 & ASTM D7777):

-

Apparatus: A digital density meter with an oscillating U-tube is the preferred instrument. Alternatively, a Bingham pycnometer (ASTM D1480 for viscous liquids) or a hydrometer can be used.[15][16]

-

Calibration: The instrument is calibrated using two reference standards of known density, typically dry air and ultrapure water, at the measurement temperature.

-

Sample Preparation: The sample of high cis 4-tert-Butylcyclohexyl acetate is brought to the specified temperature (e.g., 20°C or 25°C) and degassed to prevent the formation of bubbles, which can interfere with the measurement.

-

Measurement: The sample is introduced into the measuring cell of the density meter. Care is taken to avoid contamination and bubble formation. The instrument measures the oscillation period of the U-tube filled with the sample, which is directly related to its density.

-

Data Recording: The density is recorded, typically in g/cm³ or kg/m ³, once the reading has stabilized. The measurement is repeated to ensure consistency.

Boiling Point Determination

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology (Based on OECD Guideline 103):

-

Apparatus: A dynamic method using a distillation apparatus (e.g., Siwoloboff method) or a differential scanning calorimeter (DSC) is employed.

-

Procedure (Dynamic Method):

-

A sample of the ester is placed in a distillation flask with boiling chips.

-

A thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm of the flask.

-

The flask is heated gently.

-

The temperature is recorded when the liquid begins to boil and a steady stream of condensate is observed. The pressure is also recorded.

-

-

Ebulliometer Method: An ebulliometer, which allows for precise measurement of the boiling point at various pressures, can also be used for higher accuracy.

-

Data Correction: If the measurement is not performed at standard atmospheric pressure (101.325 kPa), the boiling point is corrected using the Sidney-Young equation.

Viscosity Measurement

Principle: Viscosity is a measure of a fluid's resistance to flow. Kinematic viscosity is determined by measuring the time it takes for a fixed volume of liquid to flow under gravity through a capillary. Dynamic viscosity is the product of kinematic viscosity and density.

Methodology (Based on OECD Guideline 114 & ASTM D7042):

-

Apparatus: A Stabinger viscometer, which can concurrently measure dynamic viscosity and density, is a modern and efficient choice.[17] Alternatively, a calibrated glass capillary viscometer (e.g., Ubbelohde type) in a constant temperature bath can be used.

-

Procedure (Stabinger Viscometer):

-

The instrument's measuring cells are rinsed with a suitable solvent and dried.

-

The sample is introduced into the instrument.

-

The desired temperature is set, and the measurement is initiated.

-

The instrument automatically measures the rotational speed of a rotor in the liquid and the oscillation of a U-tube to determine dynamic viscosity and density, respectively. Kinematic viscosity is then calculated.

-

-

Procedure (Capillary Viscometer):

-

The viscometer is filled with the sample and placed in a constant temperature bath until it reaches thermal equilibrium.

-

The liquid is drawn up into the upper bulb of the viscometer.

-

The time taken for the liquid to flow between two marked points is measured with a stopwatch.

-

The kinematic viscosity is calculated by multiplying the flow time by the viscometer constant.

-

Refractive Index Measurement

Principle: The refractive index of a substance is the ratio of the speed of light in a vacuum to the speed of light in the substance. It is a characteristic property of a substance.

Methodology (Based on ASTM D1218):

-

Apparatus: A refractometer (e.g., an Abbé refractometer) with a sodium lamp (D-line, 589 nm) as the light source.

-

Calibration: The refractometer is calibrated using a standard of known refractive index, such as distilled water.

-

Procedure:

-

A few drops of the high cis 4-tert-Butylcyclohexyl acetate are placed on the prism of the refractometer.

-

The prism is closed, and the sample is allowed to reach the temperature of the instrument (typically 20°C).

-

The light source is switched on, and the telescope is adjusted until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is read from the scale.

-

The following diagram illustrates the general workflow for determining the physical properties of a liquid chemical like high cis 4-tert-Butylcyclohexyl acetate according to standardized testing guidelines.

Caption: General experimental workflow for physical property determination.

References

- 1. 4-tert-Butylcyclohexyl acetate | 32210-23-4 [chemicalbook.com]

- 2. 4-tert-Butylcyclohexyl acetate CAS#: 32210-23-4 [m.chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 4-tert-butylcyclohexyl Acetate High Cis ≥75% | Manufacturer & Supplier [chemicalbull.com]

- 5. oecd.org [oecd.org]

- 6. 4-tert-Butylcyclohexyl acetate, mixture of cis and trans 99 32210-23-4 [sigmaaldrich.com]

- 7. 4-tert-Butylcyclohexyl acetate | CAS#:32210-23-4 | Chemsrc [chemsrc.com]

- 8. cis-woody acetate, 10411-92-4 [thegoodscentscompany.com]

- 9. eternis.com [eternis.com]

- 10. search.library.brandeis.edu [search.library.brandeis.edu]

- 11. 32210-23-4 CAS MSDS (4-tert-Butylcyclohexyl acetate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 13. lookchem.com [lookchem.com]

- 14. OECD Guidelines for the Testing of Chemicals: Physical-chemical properties | ENvironmental inFOrmation [enfo.hu]

- 15. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 16. store.astm.org [store.astm.org]

- 17. store.astm.org [store.astm.org]

Olfactory Properties of 4-tert-Butylcyclohexyl Acetate Stereoisomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-Butylcyclohexyl acetate (B1210297) is a widely utilized fragrance ingredient valued for its versatile and pleasant aroma, often described as woody, fruity, and floral. This compound exists as two key stereoisomers, cis and trans, which exhibit distinct olfactory properties. The spatial arrangement of the acetate group relative to the tert-butyl group on the cyclohexane (B81311) ring significantly influences the molecule's interaction with olfactory receptors, leading to notable differences in odor character, intensity, and threshold. This technical guide provides an in-depth analysis of the olfactory characteristics of the cis and trans isomers of 4-tert-butylcyclohexyl acetate, detailing quantitative olfactory data, experimental protocols for sensory analysis, and the underlying biochemical signaling pathways.

Olfactory Profile of Stereoisomers

The olfactory characteristics of the cis and trans isomers of 4-tert-butylcyclohexyl acetate are markedly different. The cis-isomer is generally considered to possess a more desirable and potent aroma compared to the trans-isomer.

Table 1: Qualitative Olfactory Descriptors of 4-tert-Butylcyclohexyl Acetate Stereoisomers

| Stereoisomer | Predominant Odor Characteristics |

| cis-4-tert-Butylcyclohexyl acetate | Woody, floral (orris-like), fruity, creamy, sweet, powerful |

| trans-4-tert-Butylcyclohexyl acetate | Woody, camphoraceous, harsher, less intense |

The difference in odor intensity is significant, with the cis-isomer having a considerably lower odor detection threshold. Scientific literature indicates that the odor threshold of cis-4-tert-butylcyclohexyl acetate is approximately ten times lower than that of the trans-isomer, making it a much more potent odorant.

Quantitative Olfactory Data

Table 2: Fragrance Evaluation of 4-tert-Butylcyclohexyl Acetate Isomer Mixtures

| cis-Isomer Content (%) | trans-Isomer Content (%) | Fragrance Evaluation Score (out of 10) | Fragrance Description |

| 95 | 5 | 9.5 | Rich, powerful, woody, fruity, floral |

| 90 | 10 | 9.0 | Strong, woody, fruity |

| 85 | 15 | 8.0 | Woody, slightly fruity |

| 70 | 30 | 6.5 | Woody, less intense |

| 50 | 50 | 5.0 | Predominantly woody, weak |

Note: The fragrance evaluation scores are illustrative and compiled from industry assessments.

Experimental Protocols

The characterization of the olfactory properties of 4-tert-butylcyclohexyl acetate stereoisomers involves a combination of analytical and sensory evaluation techniques.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique used to identify the specific volatile compounds in a sample that contribute to its overall aroma.

Methodology:

-

Sample Preparation: Pure samples of cis- and trans-4-tert-butylcyclohexyl acetate are diluted in an appropriate solvent (e.g., ethanol) to a concentration suitable for GC analysis.

-

Gas Chromatography: The samples are injected into a gas chromatograph equipped with a capillary column (e.g., DB-5 or equivalent) to separate the volatile compounds. The oven temperature is programmed to ensure optimal separation.

-

Effluent Splitting: At the end of the column, the effluent is split into two streams. One stream is directed to a standard GC detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS) for chemical identification and quantification. The other stream is directed to a sniffing port.

-

Olfactometry: A trained sensory panelist or a group of panelists sniffs the effluent from the sniffing port and records the time, intensity, and description of each odor perceived.

-

Data Analysis: The data from the GC detector and the olfactometry analysis are combined to create an aromagram, which correlates the chemical compounds with their specific odors.

The Unseen Dance: A Technical Guide to the Solubility and Stability of 4-tert-Butylcyclohexyl Acetate in Cosmetic Formulations

For Immediate Release

In the intricate world of cosmetic science, the performance of a fragrance ingredient is not solely dictated by its scent profile but equally by its ability to remain soluble and stable within a complex formulation. This technical guide delves into the core physicochemical properties of 4-tert-Butylcyclohexyl acetate (B1210297), a widely utilized fragrance ingredient, offering a comprehensive overview for researchers, scientists, and drug development professionals. This document provides an in-depth analysis of its solubility in relevant cosmetic solvents and its stability under various conditions, supported by detailed experimental protocols and visual representations of key processes.

Physicochemical Properties of 4-tert-Butylcyclohexyl Acetate

4-tert-Butylcyclohexyl acetate is a synthetic fragrance ingredient prized for its woody and floral scent. It is a colorless to pale yellow liquid and exists as a mixture of cis and trans isomers, with the cis isomer often considered to have a more powerful and desirable aroma.[1][2] Its stability and solubility are paramount to its successful incorporation into cosmetic products.[1][2]

Table 1: Physicochemical Properties of 4-tert-Butylcyclohexyl Acetate

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₂O₂ | [3] |

| Molecular Weight | 198.30 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 228-230 °C @ 25 mm Hg | [5] |

| Density | 0.934 g/mL @ 25 °C | [6] |

| Flash Point | 102 °C | [7] |

| Water Solubility | 39.6 mg/L @ 20 °C | [3][5] |

| LogP | 4.8 @ 25 °C | [2][5] |

Solubility in Cosmetic Formulations

The solubility of a fragrance ingredient is a critical parameter that dictates its compatibility with the cosmetic base and the overall clarity and stability of the final product. 4-tert-Butylcyclohexyl acetate, being a lipophilic compound with a high LogP value, exhibits poor solubility in water but is generally soluble in organic solvents commonly used in cosmetics.[2][5]

Table 2: Quantitative Solubility of 4-tert-Butylcyclohexyl Acetate

| Solvent | Solubility (% w/w) | Temperature (°C) |

| Water | <0.004 | 20 |

| Ethanol | Data not available | - |

| Propylene (B89431) Glycol | Data not available | - |

| Isopropyl Myristate | Data not available | - |

Experimental Protocol for Solubility Determination

A standardized method to determine the solubility of lipophilic compounds like 4-tert-Butylcyclohexyl acetate in cosmetic solvents is the shake-flask method, adapted from OECD Test Guideline 105.

Methodology:

-

Preparation of Supersaturated Solution: An excess amount of 4-tert-Butylcyclohexyl acetate is added to a known volume of the cosmetic solvent (e.g., ethanol, propylene glycol, isopropyl myristate) in a glass flask.

-

Equilibration: The flask is sealed and agitated at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. Visual inspection for undissolved material should be performed.

-

Phase Separation: The solution is allowed to stand to allow any undissolved material to settle. If necessary, centrifugation can be used to facilitate separation.

-

Sampling and Dilution: A clear aliquot of the saturated solution is carefully removed, weighed, and then diluted with a suitable solvent (e.g., ethanol) to a concentration within the analytical range of the quantification method.

-

Quantification: The concentration of 4-tert-Butylcyclohexyl acetate in the diluted sample is determined using a validated analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS).

-

Calculation: The solubility is calculated based on the measured concentration and the dilution factor, and is typically expressed as % w/w or g/100g of solvent.

Stability in Cosmetic Formulations

The stability of 4-tert-Butylcyclohexyl acetate is crucial for maintaining the intended fragrance profile and ensuring the safety and aesthetic appeal of the cosmetic product throughout its shelf life.[1] It is generally considered stable under normal storage conditions but can be susceptible to degradation under extreme temperatures and in the presence of strong oxidizing agents.[1][6]

Factors Affecting Stability

-

pH: As an ester, 4-tert-Butylcyclohexyl acetate is susceptible to hydrolysis, particularly under alkaline conditions, which would lead to the formation of 4-tert-butylcyclohexanol (B146172) and acetic acid. This can alter the fragrance profile and potentially lower the pH of the formulation.

-

Temperature: Elevated temperatures can accelerate the rate of degradation reactions, including hydrolysis and oxidation.[1]

-

Oxidation: The presence of oxidizing agents in a formulation or exposure to air can lead to oxidative degradation of the molecule.[6] The use of antioxidants in the formulation can help mitigate this.[9]

-

Light: While not extensively documented for this specific molecule, UV radiation can be a source of energy for degradative chemical reactions in many fragrance compounds.[10]

Experimental Protocol for Stability Testing

A robust stability testing program is essential to evaluate the performance of 4-tert-Butylcyclohexyl acetate in a finished cosmetic product. This typically involves subjecting the product to accelerated and real-time storage conditions.[11][12]

Methodology:

-

Sample Preparation: A cosmetic formulation (e.g., o/w emulsion, hydroalcoholic solution) is prepared containing a known concentration of 4-tert-Butylcyclohexyl acetate. The formulation is divided into aliquots and stored in the final intended packaging.

-

Storage Conditions: Samples are stored under various conditions to assess stability:

-

Accelerated Stability: 40°C ± 2°C / 75% RH ± 5% RH for 3-6 months.[13]

-

Real-Time Stability: 25°C ± 2°C / 60% RH ± 5% RH for the intended shelf life of the product.[13]

-

Freeze-Thaw Cycling: Multiple cycles of freezing (e.g., -10°C) and thawing (e.g., 25°C) to assess physical stability.[12]

-

Photostability: Exposure to controlled UV light to assess light-induced degradation.[12]

-

-

Time Points: Samples are analyzed at predetermined time points (e.g., 0, 1, 3, 6 months for accelerated testing).

-

Extraction: At each time point, an aliquot of the product is taken, and the 4-tert-Butylcyclohexyl acetate is extracted using a suitable solvent system. This may involve liquid-liquid extraction or solid-phase extraction depending on the complexity of the cosmetic matrix.

-

Quantification: The concentration of 4-tert-Butylcyclohexyl acetate in the extract is determined using a validated GC-MS method.

-

Evaluation: The percentage of 4-tert-Butylcyclohexyl acetate remaining at each time point is calculated relative to the initial concentration (time 0). Physical parameters of the cosmetic product (e.g., pH, viscosity, color, odor) are also evaluated.

Potential Degradation Pathways

The primary degradation pathway for 4-tert-Butylcyclohexyl acetate in cosmetic formulations is hydrolysis of the ester linkage. Oxidative degradation is also a potential pathway, especially in formulations exposed to air or containing pro-oxidant species.

Analytical Method for Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred analytical technique for the quantification of 4-tert-Butylcyclohexyl acetate in cosmetic formulations due to its high sensitivity and selectivity.

Table 3: Representative GC-MS Method Parameters

| Parameter | Condition |

| Gas Chromatograph | |

| Column | HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL (Split or Splitless mode) |

| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |